Semivioxanthin

Descripción general

Descripción

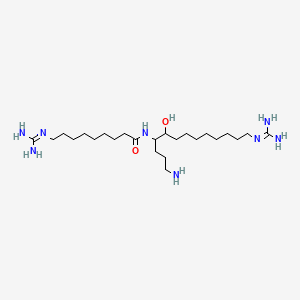

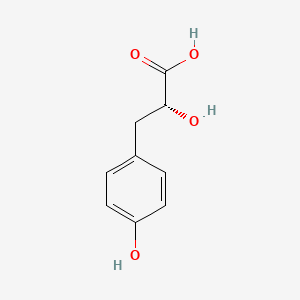

Semivioxanthin is a new naphthopyrone that was isolated from Cryptosporiopsis abietina . It is the reversed optical isomer of violaxanthin . Semivioxanthin has shown abscisic activity against Hinoki cypress leaves and antifungal activity .

Synthesis Analysis

The first synthesis of semivioxanthin was achieved via the intermediate 3,5,7,9,11-pentaoxotridecanedioate . One of the ketone groups in this intermediate was protected as a ketal of o-phenylenedimethanol .

Chemical Reactions Analysis

Semivioxanthin is related to violaxanthin, which is biosynthesized from zeaxanthin with zeaxanthin epoxidase (ZEP) by way of antheraxanthin . This process occurs only in photosynthetic eukaryotes, including higher plants .

Aplicaciones Científicas De Investigación

Agricultural Applications

Semivioxanthin has shown potential in agriculture due to its abscisic activity. This activity can be harnessed to regulate the stress responses in plants, particularly in improving drought resistance and aiding in the closure of stomata to reduce water loss .

Antifungal Properties

Research has indicated that Semivioxanthin exhibits antifungal properties, which could be valuable in developing biopesticides. Its effectiveness against fungi like Cladosporium herbarum suggests potential for protecting crops and stored grains from fungal spoilage .

Biotechnology and Genetic Engineering

The compound’s role in stress response at a cellular level makes it a candidate for genetic engineering research. By understanding its mechanism, scientists could potentially develop crops with enhanced resilience to environmental stresses .

Pharmaceutical Research

In the pharmaceutical industry, Semivioxanthin’s biological activities could be explored for developing new medications. Its abscisic activity might be relevant in treatments that require the modulation of immune responses or inflammation .

Environmental Science

Semivioxanthin’s role in plant physiology can extend to environmental science research, where it could be used to study plant interactions with their environment and how they adapt to climate change or environmental stressors .

Material Science

While direct applications in material science are not well-documented, the structural properties of Semivioxanthin could inspire the synthesis of novel organic compounds with specific desired characteristics, such as light absorption or stability under certain conditions .

Safety and Hazards

Mecanismo De Acción

Target of Action

Semivioxanthin is a new naphthopyrone that was isolated from Cryptosporiopsis abietina . The primary targets of Semivioxanthin are Hinoki cypress leaves and the fungus Cladosporium herbarum . It exhibits abscisic activity against Hinoki cypress leaves and antifungal activity against Cladosporium herbarum .

Mode of Action

It is known to exhibit abscisic activity, which suggests that it may interact with its targets by mimicking the action of the plant hormone abscisic acid . This could result in changes in the physiological processes regulated by this hormone, such as stomatal closure and seed dormancy .

Result of Action

Its abscisic activity suggests that it may have effects on plant physiology, such as inducing stomatal closure and promoting seed dormancy . Its antifungal activity against Cladosporium herbarum suggests that it may inhibit the growth of this fungus .

Propiedades

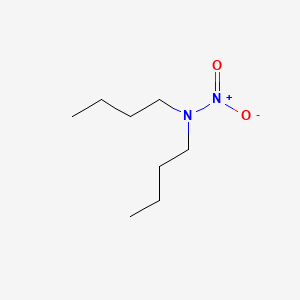

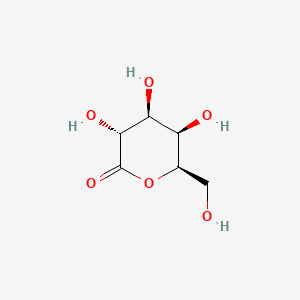

IUPAC Name |

(3R)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-7-3-8-4-9-5-10(19-2)6-11(16)12(9)14(17)13(8)15(18)20-7/h4-7,16-17H,3H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNCKEBBYADFPQ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220754 | |

| Record name | Semivioxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70477-26-8 | |

| Record name | Semivioxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070477268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semivioxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.